molecular formula C9H16N2O6S B12214550 2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid

2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid

Cat. No.: B12214550
M. Wt: 280.30 g/mol
InChI Key: CYEHGPOFDLEWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid is a complex organic compound that features a thiazole ring, an ethoxycarbonylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl chloroformate with a thiazole derivative under controlled conditions to introduce the ethoxycarbonylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and ethoxycarbonylamino group play crucial roles in its biological activity by binding to enzymes and receptors, thereby modulating their functions. The exact pathways and targets vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.

    Ethyl 2-amino-4-thiazoleacetate: A compound with structural similarities but different substituents.

Uniqueness

2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O6S

Molecular Weight

280.30 g/mol

IUPAC Name

2-[[4-(ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino]acetic acid

InChI

InChI=1S/C9H16N2O6S/c1-2-17-9(14)11-7-5-18(15,16)4-6(7)10-3-8(12)13/h6-7,10H,2-5H2,1H3,(H,11,14)(H,12,13)

InChI Key

CYEHGPOFDLEWQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CS(=O)(=O)CC1NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.